11-Deoxy-PGE1

Descripción general

Descripción

11-Deoxy-Prostaglandin E1 is a synthetic analog of Prostaglandin E1. It is known for its role as an agonist of EP2, EP3, and EP4 receptors. This compound has been studied for its various biological activities, including its ability to stimulate cyclic adenosine monophosphate (cAMP) release in certain cell types .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxy-Prostaglandin E1 involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), with specific catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of 11-Deoxy-Prostaglandin E1 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .

Análisis De Reacciones Químicas

Types of Reactions: 11-Deoxy-Prostaglandin E1 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Anti-inflammatory Effects

- Microglial Activation: Studies have shown that 11-Deoxy-PGE1 can reduce the production of pro-inflammatory cytokines such as IL-1β in microglial cells. This suggests a potential role in neuroprotection by modulating inflammatory responses in the central nervous system .

- Gastrointestinal Protection: In animal models, co-administration of this compound with indomethacin significantly reversed delayed healing in gastric lesions, indicating its protective role against non-steroidal anti-inflammatory drug (NSAID)-induced damage .

2. Cancer Therapeutics

- Inhibition of Tumor Growth: Research demonstrated that this compound exhibits anti-tumor activity against drug-resistant cancer cell lines by inhibiting Hedgehog signaling pathways, which are often implicated in tumor growth and resistance to therapy .

- Case Study: In xenograft models of medulloblastoma, treatment with this compound led to significant tumor growth inhibition, showcasing its potential as a therapeutic agent in resistant cancer types .

Table 1: Summary of Biological Activities of this compound

Table 2: Comparative Efficacy of Prostaglandins

| Prostaglandin | Receptor Target | Effect on Tumor Growth | Reference |

|---|---|---|---|

| This compound | EP2/EP4 | Significant inhibition | |

| PGE2 | EP1/EP3 | Variable effects | |

| Other Analogs | Various | Limited efficacy |

Case Studies

Case Study 1: Neuroprotection

A study investigated the effects of this compound on microglial cells exposed to inflammatory stimuli. The results indicated a significant reduction in IL-1β levels when treated with this compound, suggesting its potential for neuroprotective applications in diseases characterized by neuroinflammation .

Case Study 2: Gastric Ulcer Healing

In an experimental model, rats treated with indomethacin developed gastric lesions. Co-administration of this compound resulted in a marked improvement in healing rates compared to controls. This effect was dose-dependent and highlighted the compound's potential for clinical use in managing NSAID-induced gastrointestinal injuries .

Mecanismo De Acción

The mechanism of action of 11-Deoxy-Prostaglandin E1 involves its interaction with EP2, EP3, and EP4 receptors. Upon binding to these receptors, the compound stimulates the production of cAMP, which in turn activates protein kinase A (PKA). This activation leads to various downstream effects, including the modulation of gene expression and cellular responses. The compound also inhibits the Hedgehog signaling pathway by enhancing cAMP-PKA activity, which promotes the degradation of GLI2, a key transcription factor in the pathway .

Comparación Con Compuestos Similares

Prostaglandin E1 (PGE1): The parent compound, known for its vasodilatory and anti-inflammatory properties.

Prostaglandin E2 (PGE2): Another analog with similar biological activities but different receptor selectivity.

11-Deoxy-Prostaglandin E2: A closely related compound with similar structural features but distinct biological effects.

Uniqueness: 11-Deoxy-Prostaglandin E1 is unique in its ability to act as a non-selective agonist for EP receptors, with specific affinity for EP3. This distinguishes it from other prostaglandins that may have more selective receptor interactions .

Actividad Biológica

11-Deoxy-PGE1, a derivative of prostaglandin E1, has garnered significant attention in pharmacological research due to its unique biological activities, particularly in cardiovascular and inflammatory responses. This article synthesizes findings from various studies, providing a comprehensive overview of the compound's mechanisms of action, receptor interactions, and therapeutic potential.

Chemical Structure and Properties

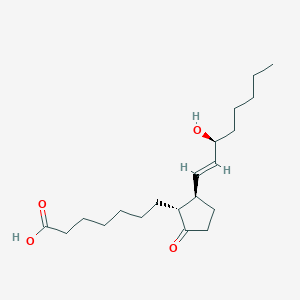

This compound (also known as 11-deoxy-prostaglandin E1) is characterized by the absence of a hydroxyl group at the 11th carbon position compared to its parent compound, PGE1. This structural modification enhances its stability and alters its receptor binding affinities.

This compound primarily exerts its effects through interactions with prostaglandin receptors, particularly the E-series prostanoid receptors (EP1-EP4). The following table summarizes key receptor interactions and biological effects:

Cardiovascular System

Research indicates that this compound has potent effects on vascular smooth muscle and platelet aggregation:

- Vasoconstriction : In vitro studies show that this compound induces dose-dependent contractions in rabbit aorta and mesenteric artery strips, with effective concentrations (EC50) ranging from 0.2 to 2.0 µM .

- Platelet Aggregation : It demonstrates significant platelet aggregatory activity, being approximately 0.9 times as potent as U-46619 in rat platelet-rich plasma (PRP) assays .

Inflammatory Responses

In models of inflammation, this compound has been shown to modulate immune responses:

- Treg Cell Differentiation : The compound enhances the expression of FOXP3 in regulatory T cells by approximately 25-fold, indicating its role in immune regulation .

- Bone Resorption : Studies indicate that it inhibits bone resorption at concentrations ranging from 100 nM to 50 µM in murine models .

Case Study 1: Bone Formation in Osteoblastic Cells

A study by Yoshida et al. (2002) investigated the effects of this compound on bone formation using a mouse osteoblastic cell line. Results indicated a significant increase in bone mineralization markers when treated with 800 nM/kg/day of the compound, highlighting its potential in osteoporosis treatment .

Case Study 2: Colitis Model

In a colitis model, administration of this compound at doses of 0.1 mg/kg/day demonstrated a reduction in inflammatory markers and improved mucosal healing, suggesting therapeutic potential for inflammatory bowel diseases .

Propiedades

IUPAC Name |

7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-18,21H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNOTBLPQOITGU-LDDQNKHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CCC(=O)C1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317623 | |

| Record name | 11-Deoxy-PGE1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37786-00-8 | |

| Record name | 11-Deoxy-PGE1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37786-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Deoxyprostaglandin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037786008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Deoxy-PGE1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-DEOXYPROSTAGLANDIN E1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG6237D2HO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary targets of 11-deoxy-PGE1?

A1: this compound primarily targets Prostaglandin E2 (PGE2) receptors, specifically the EP2, EP3, and EP4 subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound binding to EP receptors affect intracellular signaling?

A2: Binding of this compound to EP2 and EP4 receptors primarily activates adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. This activation triggers downstream signaling cascades that regulate various cellular processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Does this compound interact with the EP3 receptor differently?

A3: While this compound can bind to EP3 receptors, its effects are often distinct from those mediated by EP2/EP4. EP3 receptor activation can lead to diverse signaling outcomes, including inhibition of adenylate cyclase and activation of phospholipase C, depending on the cell type and receptor isoform. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: What are the downstream effects of this compound in different cell types?

A4: this compound exerts a wide range of effects depending on the cell type and the specific EP receptors expressed. These effects include:

- Osteoblasts: Increased differentiation and bone nodule formation, potentially through EP4 receptor activation and cAMP signaling. [, ]

- Osteoclasts: Controversial findings, with studies suggesting both stimulation and inhibition of osteoclast activity, possibly related to differential EP receptor subtype activation. [, ]

- Mesangial Cells: Inhibition of DNA synthesis and proliferation, potentially mediated by EP4 receptor activation and cAMP signaling. [, ]

- Human Gingival Fibroblasts: Inhibition of interleukin-6 (IL-6) and ICAM-1 expression, likely through EP2/EP4 receptor activation and cAMP signaling. [, , ]

- Corneal Endothelial Cells: Maintenance of normal polygonal shape, mediated by EP2 receptor activation and cAMP synthesis. []

- Cardiomyocytes: No direct effect on beating rate observed in studies with neonatal rat cardiomyocytes. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H34O4. Its molecular weight is 338.49 g/mol.

Q6: Have any specific formulation strategies been explored to improve the stability or bioavailability of this compound?

A6: The provided research primarily focuses on the in vitro and ex vivo effects of this compound, with limited information on its formulation or stability. Formulation strategies are crucial for enhancing the stability, solubility, and bioavailability of drug candidates.

Q7: Does this compound possess any known catalytic properties?

A7: this compound is not known to possess intrinsic catalytic properties. It primarily functions as a ligand, binding to and activating specific receptors to elicit its biological effects.

Q8: Have any computational studies been conducted to understand the interactions of this compound with its targets or to develop QSAR models?

A8: The provided research papers primarily focus on experimental investigations of this compound. Computational studies, including molecular docking simulations and QSAR modeling, can provide valuable insights into the binding modes, affinities, and structure-activity relationships of this compound.

Q9: How do structural modifications of this compound affect its activity, potency, and selectivity for different EP receptor subtypes?

A9: Structural modifications of prostaglandins significantly influence their receptor binding affinities and functional selectivities. While the provided research doesn't delve deeply into SAR studies for this compound specifically, it highlights the diverse pharmacological profiles of other prostaglandin analogs, suggesting that even minor structural changes can significantly alter their biological activities.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A10: The provided research focuses primarily on the in vitro and ex vivo effects of this compound, with limited information on its in vivo PK/PD properties. Understanding the ADME profile of a compound is crucial for determining its potential therapeutic utility.

Q11: What in vitro and in vivo models have been used to investigate the biological activities of this compound?

A11: The provided research employs various in vitro and ex vivo models to investigate the effects of this compound, including:

- Cell Culture: Primary cultures of various cell types, including osteoblasts, osteoclasts, mesangial cells, human gingival fibroblasts, and corneal endothelial cells, have been used to study the direct effects of this compound on cell function. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Ex Vivo Tissue Preparations: Isolated, superfused segments of rabbit iris-ciliary body have been used to investigate the effects of this compound on neurotransmitter release. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.